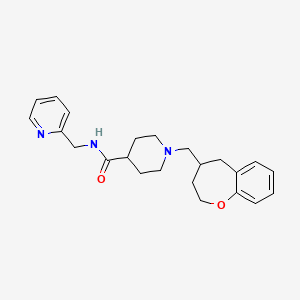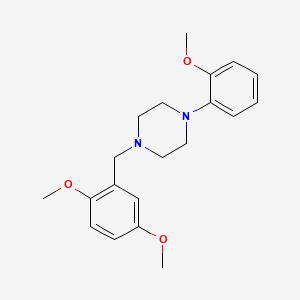![molecular formula C14H19F3N2O B5627381 2-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol](/img/structure/B5627381.png)
2-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol is a chemical compound that features a piperazine ring substituted with a trifluoromethyl group and an ethanol moiety
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, including binding to receptors or enzymes, altering membrane properties, or modulating gene expression .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including those involved in neurotransmission .
Pharmacokinetics
The trifluoromethyl group in the compound may influence its pharmacokinetic properties, potentially enhancing its metabolic stability and lipophilicity .
Result of Action
Based on its structure, it may exert its effects by modulating the activity of its target proteins, thereby influencing cellular functions .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the trifluoromethyl group in the compound can enhance its stability and resistance to metabolic degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce secondary alcohols or primary amines .
Applications De Recherche Scientifique
2-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as enhanced stability or reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar in structure but lacks the piperazine ring and ethanol group.
3-(Trifluoromethyl)phenylpiperazine: Contains the piperazine ring and trifluoromethyl group but lacks the ethanol moiety.
Trifluoromethylphenylhydrazine: Contains the trifluoromethyl group but has a different core structure.
Uniqueness
2-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol is unique due to its combination of a piperazine ring, trifluoromethyl group, and ethanol moiety. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperazine ring and ethanol group contribute to its reactivity and potential biological activity .
Propriétés
IUPAC Name |
2-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O/c15-14(16,17)13-3-1-2-12(10-13)11-19-6-4-18(5-7-19)8-9-20/h1-3,10,20H,4-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKUSABLFDJVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-3-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}benzenesulfonamide](/img/structure/B5627308.png)

![3-[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperidin-4-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5627318.png)


![(5-{1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)methanol](/img/structure/B5627347.png)
![Ethyl 1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B5627355.png)


![3-{5-[2-(1H-imidazol-4-yl)-1-(1H-pyrrol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5627385.png)
![2-{[1-(3-methylphenyl)-3-(1-phenylcyclopropyl)-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5627388.png)

